molecular formula C12H15NO2 B13602024 Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate

Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate

Cat. No.: B13602024
M. Wt: 205.25 g/mol
InChI Key: XVJNAZJWMBHPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate is a synthetic organic compound with the molecular formula C11H13NO2. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate involves several steps. One common method includes the use of hydrogen chloride in ethyl acetate. The reaction conditions can vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, ethyl acetate, and various oxidizing and reducing agents. The reaction conditions can vary depending on the desired outcome, with some reactions requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, as part of sodium benzoate, it inhibits d-amino acid oxidase, which has been shown to improve symptoms and neurocognition in patients with chronic schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate include:

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with particular molecular targets and pathways. This uniqueness makes it valuable in various scientific research applications, including psychiatric treatment and material science.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-(1-aminocyclopropyl)-2-methylbenzoate

InChI

InChI=1S/C12H15NO2/c1-8-7-9(12(13)5-6-12)3-4-10(8)11(14)15-2/h3-4,7H,5-6,13H2,1-2H3

InChI Key

XVJNAZJWMBHPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.